![molecular formula C12H10Cl2N2O B2670907 5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde CAS No. 882224-01-3](/img/structure/B2670907.png)
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H10Cl2N2O and its molecular weight is 269.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde is a versatile chemical precursor used in the synthesis of complex pyrazole derivatives. The compound undergoes various synthetic transformations leading to the creation of bipyrazoles and their derivatives through reactions such as microwave-assisted amino alkylation, cyclocondensation, and subsequent functionalization (N-formylation and N-acetylation). These synthetic sequences are significant in developing molecules with potential supramolecular assembly properties. The structural elucidation of these compounds reveals insights into their molecular geometries, charge delocalization, and supramolecular interactions, which are crucial for understanding their chemical and physical properties (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Chemical Transformations and Molecular Assembly
Further research into the chemical transformations of this compound with phenols under basic conditions yields 5-aryloxy derivatives. These intermediates, upon further reaction with substituted acetophenones and hydrazine in the presence of acetic acid, lead to N-acetylated reduced bipyrazoles. Structural studies of these compounds provide insights into molecular assembly, showcasing how molecules are linked through various interactions to form complex supramolecular structures. These findings contribute to the understanding of molecular assembly in solid-state chemistry and offer a foundation for designing new materials with desirable properties (Kiran Kumar et al., 2019).
Innovative Synthesis Approaches in Green Chemistry
The compound's utility extends to innovative synthesis approaches in green chemistry, exemplified by the Knoevenagel condensation reactions conducted in an ionic liquid. This method highlights an eco-friendly alternative to traditional synthesis, offering advantages such as shorter reaction times and higher yields, further underscoring the compound's versatility in facilitating efficient and sustainable chemical processes (Hangarge, Jarikote, & Shingare, 2002).
Propriétés
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-11(7-17)12(14)16(15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRIZXCFBWRTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
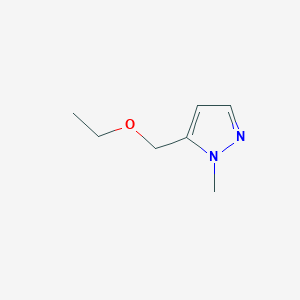

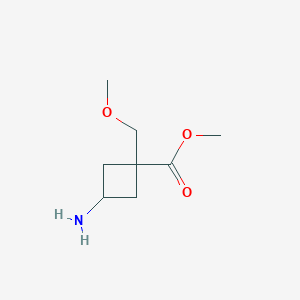
![5-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2670827.png)
![5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2670831.png)
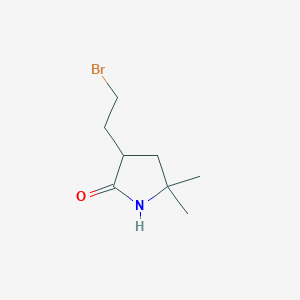
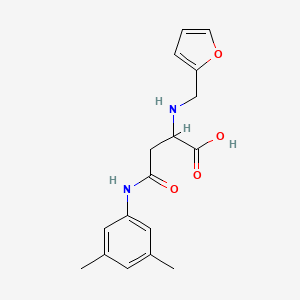
![3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2670837.png)
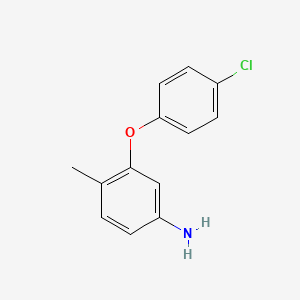
![methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2670840.png)
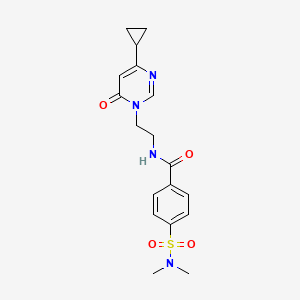
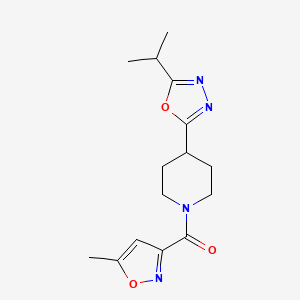
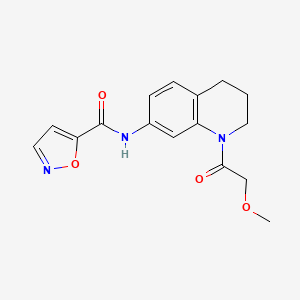
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)
